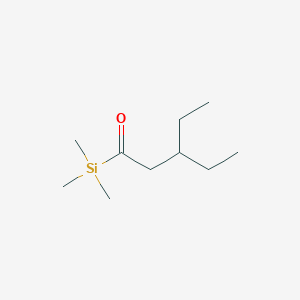
Silane, (3-ethyl-1-oxopentyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-ethyl-1-oxopentyl)trimethyl- is an organosilicon compound. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-1-oxopentyl)trimethyl- typically involves the reaction of a silane precursor with an appropriate organic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves large-scale chemical processes that are designed to be efficient and cost-effective. These processes may include continuous flow reactors and advanced purification techniques to produce high-quality silane compounds.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-ethyl-1-oxopentyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds with different functional groups, which can be used in various applications.
Scientific Research Applications
Silane, (3-ethyl-1-oxopentyl)trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
Mechanism of Action
The mechanism of action of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which it is used, enhancing their performance and functionality.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (3-ethyl-1-oxopentyl)trimethyl- include:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound that is a liquid at room temperature and used as a reducing agent in various chemical reactions.
Phenylsilanes: Compounds like phenylsilane and diphenylsilane, which are used as reducing agents and in the synthesis of other organosilicon compounds.
Uniqueness
Silane, (3-ethyl-1-oxopentyl)trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in a wide range of applications, from industrial processes to scientific research.
Properties
CAS No. |
833460-59-6 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
3-ethyl-1-trimethylsilylpentan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-6-9(7-2)8-10(11)12(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
LGWUGCKWFZEFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















